molecular formula C21H32O2 B075704 Methyl trans-communate CAS No. 1235-39-8

Methyl trans-communate

Cat. No.: B075704
CAS No.: 1235-39-8
M. Wt: 316.5 g/mol
InChI Key: WYJKGKPQXWDIQP-BRUWWATDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl trans-communate is a diterpenoid compound derived from communic acids, which are naturally occurring substances found in various plant species, particularly conifers. This compound is characterized by its labdane skeleton and is known for its diverse biological activities and applications in synthetic chemistry .

Scientific Research Applications

Preparation Methods

Methyl trans-communate can be synthesized through several routes. One common method involves the selective degradation of side chains and stereoselective formation of the desired configuration. The synthesis can start from either this compound or methyl cis-communate, or a mixture of both . Industrial production methods often involve the use of specific reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Methyl trans-communate undergoes various chemical reactions, including:

The major products formed from these reactions include epoxides, alcohols, and substituted derivatives, which are valuable intermediates in further synthetic processes .

Mechanism of Action

The mechanism of action of Methyl trans-communate involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes. The compound’s antitumoral effects are linked to its capacity to induce apoptosis in cancer cells by modulating signaling pathways .

Comparison with Similar Compounds

Methyl trans-communate is compared with other similar compounds such as:

    This compound: Differing in the stereochemistry of the double bonds.

    Mirceo Communic Acid: A regioisomer with a different location of the double bonds.

    4-epi-trans-Communic Acid: A C4 epimer of trans-communic acid.

    ent-trans-Communic Acid: The enantiomer of trans-communic acid.

These compounds share similar labdane skeletons but differ in their stereochemistry and biological activities, highlighting the uniqueness of this compound .

Properties

CAS No.

1235-39-8

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

IUPAC Name

methyl (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate

InChI

InChI=1S/C21H32O2/c1-7-15(2)9-11-17-16(3)10-12-18-20(17,4)13-8-14-21(18,5)19(22)23-6/h7,9,17-18H,1,3,8,10-14H2,2,4-6H3/b15-9+/t17-,18+,20+,21-/m0/s1

InChI Key

WYJKGKPQXWDIQP-BRUWWATDSA-N

Isomeric SMILES

C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)OC)C)/C=C

SMILES

CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)C=C

Canonical SMILES

CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)C=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl trans-communate
Reactant of Route 2
Methyl trans-communate
Reactant of Route 3
Methyl trans-communate
Reactant of Route 4
Methyl trans-communate
Reactant of Route 5
Reactant of Route 5
Methyl trans-communate
Reactant of Route 6
Reactant of Route 6
Methyl trans-communate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.